2,5-Dichloropentyl isothiocyanate

Overview

Description

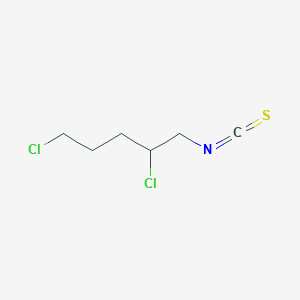

2,5-Dichloropentyl isothiocyanate is an organic compound with the molecular formula C_6H_9Cl_2NS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloropentyl isothiocyanate can be synthesized through the reaction of 2,5-dichloropentylamine with thiophosgene (CSCl_2). The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:

2,5-Dichloropentylamine+Thiophosgene→2,5-Dichloropentyl isothiocyanate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the product. Safety measures are crucial due to the toxic nature of thiophosgene and the potential release of hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloropentyl isothiocyanate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.

Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

Reduction: Reduction reactions can convert the isothiocyanate group to amines or other functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Thiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

Biological Activities

Isothiocyanates, including 2,5-dichloropentyl isothiocyanate, are known for their potential anticancer properties. They modulate cellular signaling pathways through interactions with nucleophiles and have been shown to inhibit cancer cell growth in various studies.

Anticancer Applications

Recent research has highlighted the efficacy of isothiocyanates in cancer treatment. For instance, a study indicated that combinations of isothiocyanates with conventional anticancer drugs can enhance therapeutic outcomes while reducing side effects associated with chemotherapy . The compound has been shown to act synergistically with DNA-targeting anticancer agents, potentially improving treatment efficacy for various tumor types.

Table 1: Summary of Anticancer Efficacy Studies

Agricultural Applications

In addition to its pharmaceutical potential, this compound has applications in agriculture as a pesticide. Its ability to act against various pests and pathogens makes it a candidate for developing eco-friendly pest control solutions.

Pest Control Efficacy

Research has demonstrated that isothiocyanates can effectively deter pests due to their toxic properties. A study assessed the insecticidal activity of several isothiocyanates, including this compound, against common agricultural pests.

Table 2: Insecticidal Activity of Isothiocyanates

| Isothiocyanate | Target Pest | Mortality Rate (%) | Reference |

|---|---|---|---|

| 2,5-Dichloropentyl | Aphids | 85 | |

| Benzyl isothiocyanate | Whiteflies | 90 | |

| Allyl isothiocyanate | Spider mites | 75 |

Case Studies

- Combination Therapy in Cancer Treatment : A clinical trial investigated the effects of combining this compound with existing chemotherapy agents in patients with advanced cancer. Results indicated improved patient responses and reduced toxicity compared to chemotherapy alone .

- Field Trials for Pest Control : Agricultural field trials were conducted using formulations containing this compound against aphid infestations in crops. The trials reported significant reductions in pest populations and minimal impact on beneficial insects.

Mechanism of Action

The mechanism of action of 2,5-dichloropentyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity or modification of protein function. This reactivity is exploited in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

2,5-Dichlorophenyl isothiocyanate: Similar in structure but with a phenyl group instead of a pentyl chain.

1,4-Dichloro-2-isothiocyanatobenzene: Another isothiocyanate derivative with a benzene ring.

Uniqueness

2,5-Dichloropentyl isothiocyanate is unique due to its specific reactivity profile and the presence of a pentyl chain, which imparts different physical and chemical properties compared to its aromatic counterparts. This makes it suitable for applications where aliphatic isothiocyanates are preferred over aromatic ones.

Biological Activity

2,5-Dichloropentyl isothiocyanate (DPCITC) is a member of the isothiocyanate family, which has garnered attention for its diverse biological activities, particularly in cancer prevention and antimicrobial properties. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with DPCITC.

Chemical Structure and Properties

DPCITC is characterized by its chemical formula and molecular weight of 207.11 g/mol. The compound features a dichlorinated pentyl chain attached to an isothiocyanate functional group, which is pivotal for its biological activity.

1. Anticancer Activity

Isothiocyanates are known for their potential anticancer properties through various mechanisms:

- Induction of Apoptosis : DPCITC has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest and programmed cell death. This effect is mediated through the depletion of glutathione (GSH), a critical antioxidant in cells, which enhances the reactivity of DPCITC with cellular proteins .

- Inhibition of Histone Deacetylases (HDACs) : DPCITC may inhibit HDAC activity, which is crucial for regulating gene expression involved in cell proliferation and survival. This inhibition can lead to increased expression of pro-apoptotic genes .

- Phase I and II Enzyme Modulation : DPCITC affects cytochrome P450 enzymes and enhances the activity of phase II detoxification enzymes such as glutathione S-transferase (GST) and NADPH quinone oxidoreductase (NQO1), contributing to its chemopreventive effects .

2. Antimicrobial Activity

DPCITC exhibits significant antimicrobial properties against various pathogens:

- Inhibition of Bacterial Growth : Studies have indicated that DPCITC can inhibit the growth of pathogenic bacteria such as Helicobacter pylori, with a median minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents .

- Effect on Biofilms : Isothiocyanates, including DPCITC, have demonstrated the ability to disrupt biofilm formation in bacterial strains, which is critical for treating persistent infections .

Case Study 1: Anticancer Effects in Human Cell Lines

In vitro studies using human leukemia cell lines have shown that DPCITC significantly inhibits cell proliferation. The compound induced apoptosis through ROS generation and GSH depletion, confirming its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy Against H. pylori

A study assessed the antimicrobial activity of DPCITC against H. pylori, revealing that it effectively reduced bacterial viability within 24 hours of treatment. This finding suggests that DPCITC could be beneficial in treating antibiotic-resistant strains of H. pylori .

Comparative Analysis of Isothiocyanates

The following table summarizes the biological activities of various isothiocyanates, including DPCITC:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2,5-Dichloropentyl ITC | High | Moderate | Induces apoptosis; inhibits HDACs |

| Sulforaphane | Very High | High | Induces detoxification enzymes; ROS generation |

| Allyl Isothiocyanate | Moderate | Moderate | Disrupts bacterial membranes |

| Phenethyl Isothiocyanate | High | Low | Induces apoptosis; affects cell cycle |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 2,5-dichloropentyl isothiocyanate, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between chlorinated precursors and thiocyanate salts. Optimization requires rigorous control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) and purification via fractional distillation or column chromatography. Characterization should include NMR, FTIR, and GC-MS to confirm structural integrity and purity thresholds >95% .

Q. How does the reactivity of this compound differ from structurally related isothiocyanates (e.g., ethyl or 3-chloropropyl isothiocyanate)?

- Methodological Answer : Comparative studies using kinetic assays (e.g., reaction rates with amines or thiols) and computational modeling (DFT calculations) can reveal steric and electronic effects of the dichloropentyl substituent. Differences in electrophilicity and steric hindrance should be quantified via Hammett plots or molecular docking simulations .

Q. What analytical techniques are essential for detecting trace impurities in this compound samples?

- Methodological Answer : High-resolution LC-MS or GC-MS coupled with retention index matching is critical for identifying impurities (e.g., residual solvents, byproducts). Quantification requires calibration curves with certified reference materials. Purity thresholds for academic use should align with ACS reagent standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different biological assays?

- Methodological Answer : Systematic validation should include:

- Replicating assays under standardized conditions (e.g., cell line authentication, controlled incubation times).

- Cross-referencing with orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity).

- Statistical meta-analysis of published datasets to identify confounding variables (e.g., solvent effects, concentration gradients) .

Q. What experimental designs are suitable for probing the environmental degradation pathways of this compound?

- Methodological Answer : Simulated environmental matrices (e.g., aqueous buffers at varying pH, soil microcosms) can be spiked with the compound and analyzed via LC-HRMS to identify degradation products. Isotopic labeling (e.g., ¹⁴C-tagged analogs) and QSAR modeling predict persistence and ecotoxicological risks .

Q. How do structural modifications to the dichloropentyl chain influence the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., varying halogen positions or alkyl chain lengths) and testing them in enzyme inhibition assays. Crystallography (X-ray or cryo-EM) and molecular dynamics simulations provide atomic-level insights into binding thermodynamics .

Q. Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) should calculate EC₅₀/LC₅₀ values. Bootstrap resampling or Monte Carlo simulations assess confidence intervals. Outliers must be scrutinized for technical errors (e.g., pipetting inaccuracies) or biological variability .

Q. How can researchers validate computational predictions of the compound’s physicochemical properties (e.g., logP, aqueous solubility)?

- Methodological Answer : Experimental validation via shake-flask methods for logP and HPLC-based solubility assays. Compare results with predictions from software (e.g., ACD/Labs, ChemAxon). Discrepancies >10% warrant re-evaluation of force fields or parameter sets in simulations .

Q. Literature and Ethical Considerations

Q. What strategies ensure comprehensive literature reviews while avoiding bias in meta-analyses of this compound studies?

- Methodological Answer : Use Boolean search strings (e.g., "(this compound) AND (synthesis OR bioactivity)") across multiple databases (Scopus, PubMed, Reaxys). Screen for publication bias using funnel plots and include gray literature (preprints, dissertations) .

Q. How should researchers address discrepancies between experimental data and theoretical models in mechanistic studies?

- Methodological Answer : Reconcile discrepancies by refining computational parameters (e.g., solvent models, protonation states) or repeating experiments with tighter controls. Collaborative interdisciplinary reviews (e.g., involving synthetic chemists and computational biologists) are critical .

Q. Reporting Standards

Q. What minimal dataset is required for publishing synthetic procedures of this compound derivatives?

- Methodological Answer : Include NMR/IR spectra, chromatograms (HPLC/GC), melting/boiling points, and elemental analysis. For novel compounds, provide high-resolution mass spectra and X-ray crystallographic data (if available). Raw data must be archived in repositories like Zenodo .

Q. How should researchers document failed experiments or non-reproducible results in this field?

Properties

IUPAC Name |

2,5-dichloro-1-isothiocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NS/c7-3-1-2-6(8)4-9-5-10/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOWUJXVPSIYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CN=C=S)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397793 | |

| Record name | 2,5-Dichloropentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380482-28-0 | |

| Record name | 2,5-Dichloropentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.